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Compound of Interest

Compound Name: 6-Benzyloxyindole

Cat. No.: B015660 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic

Resonance (¹H NMR) spectrum of 6-benzyloxyindole. This key heterocyclic compound is a

valuable intermediate in the synthesis of various biologically active molecules. A thorough

understanding of its spectral features is paramount for structural confirmation, purity

assessment, and as a reference for the characterization of more complex derivatives.

Predicted ¹H NMR Spectral Data of 6-
Benzyloxyindole
The following table summarizes the predicted chemical shifts (δ), multiplicities, and coupling

constants (J) for the protons of 6-benzyloxyindole. These values are based on the analysis of

closely related structures and established principles of NMR spectroscopy for indole

derivatives.
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Proton
Assignment

Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration

H-1 (NH) ~8.0 br s - 1H

H-3 ~6.4 dd J = 3.1, 0.8 Hz 1H

H-2 ~7.1 t J = 2.8 Hz 1H

H-4 ~7.5 d J = 8.5 Hz 1H

H-5 ~6.8 dd J = 8.5, 2.2 Hz 1H

H-7 ~7.1 d J = 2.2 Hz 1H

-OCH₂- ~5.1 s - 2H

Phenyl H (ortho) ~7.4 m - 2H

Phenyl H (meta) ~7.3 m - 2H

Phenyl H (para) ~7.3 m - 1H

Structural and Spectral Correlation
The structure of 6-benzyloxyindole with the proton numbering convention is presented below.

This diagram is essential for correlating the spectral data with the specific protons in the

molecule.
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¹H NMR Workflow

Sample Preparation
(Weighing, Dissolution)

Transfer to NMR Tube

NMR Spectrometer Setup
(Locking, Shimming, Tuning)

Data Acquisition
(Setting Parameters, Running Experiment)

Data Processing
(Fourier Transform, Phasing, Baseline Correction)

Spectral Analysis
(Peak Picking, Integration, J-coupling Measurement)

Structure Correlation and Interpretation
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 4 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b015660?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b015660?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

